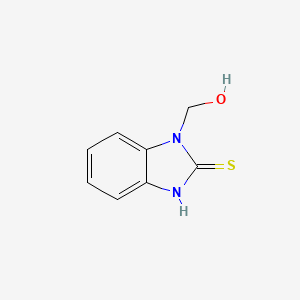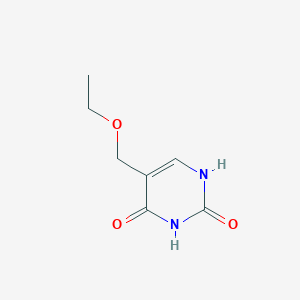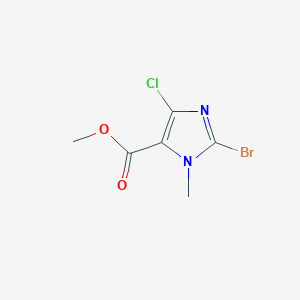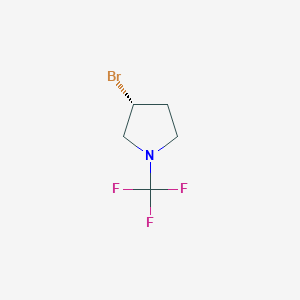
(R)-3-bromo-1-(trifluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-bromo-1-(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a bromine atom and a trifluoromethyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-bromo-1-(trifluoromethyl)pyrrolidine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the bromination of 1-(trifluoromethyl)pyrrolidine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure regioselectivity and minimize side reactions .
Industrial Production Methods
Industrial production of ®-3-bromo-1-(trifluoromethyl)pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
®-3-bromo-1-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidines with various functional groups.
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Scientific Research Applications
®-3-bromo-1-(trifluoromethyl)pyrrolidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-bromo-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets . These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-(trifluoromethyl)pyrrolidine: Lacks the chiral center, resulting in different stereochemical properties.
1-(trifluoromethyl)pyrrolidine: Lacks the bromine atom, affecting its reactivity and binding interactions.
3-chloro-1-(trifluoromethyl)pyrrolidine: Substitution of bromine with chlorine alters the compound’s electronic and steric properties.
Uniqueness
®-3-bromo-1-(trifluoromethyl)pyrrolidine is unique due to its chiral nature and the presence of both bromine and trifluoromethyl groups. These features contribute to its distinct physicochemical properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H7BrF3N |
|---|---|
Molecular Weight |
218.01 g/mol |
IUPAC Name |
(3R)-3-bromo-1-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H7BrF3N/c6-4-1-2-10(3-4)5(7,8)9/h4H,1-3H2/t4-/m1/s1 |
InChI Key |
SHCNIXQNBJRIJH-SCSAIBSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1Br)C(F)(F)F |
Canonical SMILES |
C1CN(CC1Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


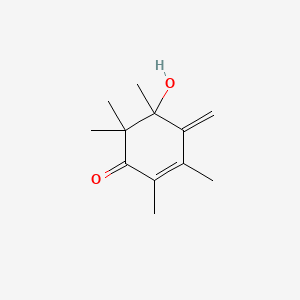

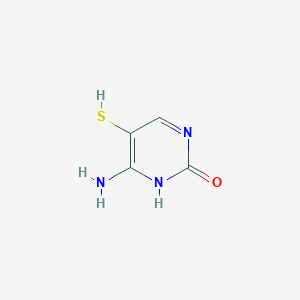
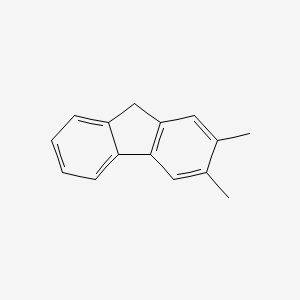
![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
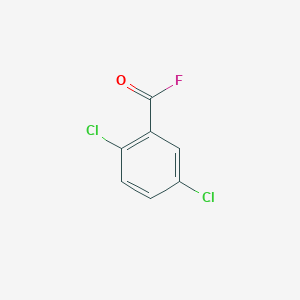
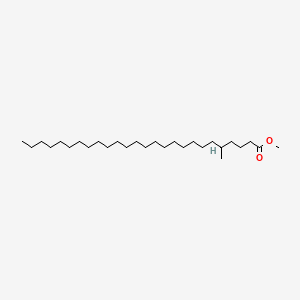

![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)
